molecular formula C11H8N4O2 B2915849 N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide CAS No. 2034238-27-0

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2915849
CAS No.: 2034238-27-0
M. Wt: 228.211
InChI Key: YULCRPVHFBCROW-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a novel synthetic compound designed for pharmaceutical and cancer biology research. It features a molecular architecture combining two privileged pharmacophores: a pyrazolo[1,5-a]pyridine scaffold and an isoxazole ring, linked by a carboxamide group. This specific structural motif is of significant interest in modern medicinal chemistry for developing targeted therapies . Compounds incorporating the isoxazole-carboxamide structure have demonstrated potent and selective antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The presence of the pyrazolo[1,5-a]pyridine core is similarly associated with high-value biological activity, as this heterocyclic system is frequently investigated as a key scaffold in the development of kinase inhibitors, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) modulators and RET kinase inhibitors . The primary research applications for this compound are in the areas of oncology and drug discovery, where it can serve as a valuable chemical tool for probing biological pathways or as a lead compound for the development of new antitumor agents. Researchers can utilize this compound to study structure-activity relationships (SAR) and further explore the therapeutic potential of fused heterocyclic systems . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCRPVHFBCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

The following analysis compares N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide with structurally related compounds, focusing on heterocyclic cores, substituents, biological activity, and physicochemical properties.

Core Heterocyclic Structure
Compound Core Structure Key Features
Target Compound Pyrazolo[1,5-a]pyridine Combines pyrazole (5-membered) and pyridine (6-membered) rings; planar, aromatic. Enhances π-π stacking with biological targets .
Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo[1,5-a]pyrimidine Pyrimidine (6-membered, 2 N atoms) instead of pyridine; improved solubility and DNA interaction .
Pyrazolo[1,5-a][1,3,5]triazines Triazine Three N atoms in 6-membered ring; electron-deficient, enhancing reactivity with nucleophiles .
Triazolo[1,5-a]pyrimidine Derivatives Triazolo[1,5-a]pyrimidine Additional triazole ring; increases metabolic stability and kinase selectivity .

Impact on Activity :

  • Pyrazolo[1,5-a]pyridine derivatives (e.g., ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) exhibit moderate cytotoxicity (IC₅₀ ~10–50 µM) against cancer cell lines .
  • Pyrazolo[1,5-a]pyrimidines show superior anticancer activity (IC₅₀ <10 µM) due to enhanced DNA intercalation .
Substituent Effects
Compound (Example) Substituents Biological Impact
Target Compound Isoxazole-5-carboxamide Carboxamide improves solubility; isoxazole enhances H-bonding with ATP-binding pockets .
5-Methyl-N-(4,5,6,7-TH-pyrazolo[...] Tetrahydropyridine, methyl Saturated ring increases conformational flexibility; methyl group reduces polarity .
5-(Furan-2-yl)-N-(2-methylpyrazolo[...] Furan, methyl Furan introduces π-stacking potential; methyl group may reduce metabolic oxidation .
N-(3-([1,2,4]triazolo[...]propyl) Triazole, propyl linker Propyl linker extends binding to deep kinase pockets; triazole improves stability .

Mechanistic Insights :

  • Dichloromethyl-substituted triazines () inhibit cancer cells via apoptosis induction, while carboxamide derivatives (e.g., target compound) likely target kinases or inflammatory pathways .
Physicochemical Properties
Compound Molecular Weight Solubility (Predicted) LogP (Estimated)
Target Compound ~280–310 Moderate (carboxamide) 1.5–2.5
5-Methyl-N-(4,5,6,7-TH-pyrazolo[...] 246.27 Low (saturated ring) 2.8–3.5
N-(3-([1,2,4]triazolo[...]propyl) 286.29 Moderate (polar triazole) 1.0–1.8

Structural Confirmation :

  • X-ray crystallography of pyrazolo[1,5-a]pyrimidines (e.g., compound 8b) confirms regioselectivity, critical for activity .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antituberculosis properties, anticancer potential, and enzymatic inhibition.

Chemical Structure and Properties

This compound features a unique combination of pyrazolo[1,5-a]pyridine and isoxazole moieties. This structural complexity contributes to its pharmacological properties and potential interactions with various biological targets.

Structural Characteristics

Feature Description
Molecular Formula C11_{11}H9_{9}N3_{3}O
Molecular Weight 201.21 g/mol
CAS Number 2034238-27-0

Antituberculosis Activity

Research indicates that this compound exhibits significant antituberculosis activity. Related compounds have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains, suggesting strong antimicrobial potential. For instance, studies have shown that compounds with similar structures can inhibit the growth of M. tuberculosis effectively, positioning this compound as a promising candidate in the fight against tuberculosis .

Anticancer Properties

The compound has also been explored for its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The dual heterocyclic structure of this compound enhances its ability to interact with multiple biological targets involved in cancer progression .

A notable study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway . This suggests that this compound may similarly impact cancer treatment strategies.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's interactions with specific enzymes could lead to therapeutic applications in treating inflammatory diseases and other conditions where enzyme activity plays a critical role .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways involving the inhibition of key enzymes and receptors associated with disease processes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant inhibitory effects on M. tuberculosis with IC50 values in the low nanomolar range .
  • Anticancer Activity : Research on pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CHK1 inhibitors with IC50 values indicating effective cytotoxicity against cancer cell lines .
  • Enzymatic Inhibition : Investigations into the enzyme inhibition capabilities of related compounds showed promise in targeting inflammatory pathways, suggesting possible therapeutic applications for this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves heterocyclization of pyrazole-5-amines with isoxazole precursors. For example, microwave-assisted reactions using trifluoroacetic acid as a catalyst in methanol/water (1:2 v/v) yield regioselective products with high purity . Optimization includes adjusting solvent polarity, temperature (e.g., 60–80°C), and catalyst loading (e.g., 1–5 mol%) to improve yields (>65%) and reduce byproducts. Characterization via 1^1H/13^13C NMR and HRMS is critical for confirming structural integrity .

Q. How is the anticancer activity of pyrazolo[1,5-a]pyridine derivatives evaluated in vitro?

  • Methodological Answer : Standard protocols involve cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG2, MCF-7). Compounds are tested at concentrations ranging from 1–100 µM, with IC50_{50} values calculated using nonlinear regression. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed IC50_{50} values of 25–45 µM against cathepsins K/B, indicating protease inhibition as a potential mechanism . Dose-response curves and Western blotting for apoptosis markers (e.g., caspase-3) are recommended for mechanistic validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while 13^13C NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 254.1039) with <3 ppm error .
  • IR : Detects functional groups (e.g., C=O stretch at 1720–1730 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent PARG inhibitors based on this scaffold?

  • Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at position 2 of pyrazolo[1,5-a]pyridine enhances PARG inhibition by 40–60% .
  • Side Chains : N,N-dimethylaminoethyl groups improve solubility and binding to the PARG active site (docking scores: −9.5 to −11.2 kcal/mol) .
  • Bioisosteres : Replacing isoxazole with pyrimidine retains activity while reducing cytotoxicity (IC50_{50} shift from 25 µM to 32 µM) .

Q. How to resolve contradictions in bioactivity data across different cancer cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Use RNA sequencing to identify differential gene expression (e.g., upregulation of pro-apoptotic BAX vs. resistance genes like BCL-2) .
  • Proteomics : Compare cathepsin K/B inhibition profiles (IC50_{50} ratios <2 suggest broad-spectrum activity) .
  • Metabolic Stability : Assess liver microsome stability (e.g., t1/2_{1/2} >60 min in human hepatocytes) to rule out false negatives due to rapid degradation .

Q. What advanced computational methods are used to predict physicochemical and fluorescence properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and charge distribution for fluorophore design .
  • Molecular Dynamics : Simulate binding to PARG (PDB: 6XYZ) over 100 ns to assess conformational stability (RMSD <2 Å) .
  • QSAR Models : Use descriptors like LogP (1.1–2.3) and polar surface area (70–90 Å2^2) to correlate with bioavailability (R2^2 >0.85) .

Q. How to address low yields in multi-step syntheses of pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Stepwise Monitoring : Use LC-MS to identify intermediates (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate) and optimize reaction halts .
  • Catalyst Screening : Bis(pentafluorophenyl) carbonate (BPC) increases amidation efficiency from 50% to 85% in carboxamide formation .
  • Purification : Gradient flash chromatography (hexane/EtOAc 3:1 to 1:2) resolves regioisomeric impurities .

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